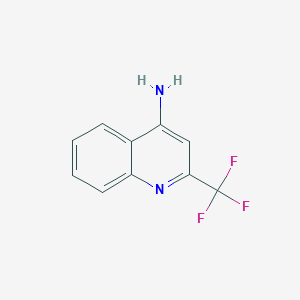

2-(Trifluoromethyl)quinolin-4-amine

Description

Properties

IUPAC Name |

2-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDALBEJGMLUINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502357 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-93-2 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of 2-(trifluoromethyl)quinolin-4-amine, a key building block in medicinal chemistry and drug discovery. The synthesis is typically approached via a multi-step process, commencing with the construction of the quinoline core, followed by functional group interconversions to yield the target amine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

I. Synthetic Strategy Overview

The most common and well-established route to this compound involves a three-step sequence:

-

Step 1: Conrad-Limpach-Knorr Quinoline Synthesis. This initial step involves the condensation of an aniline with a β-ketoester, in this case, ethyl 4,4,4-trifluoro-3-oxobutanoate, to form the foundational quinoline ring. The reaction is typically acid-catalyzed and proceeds via cyclization and dehydration to yield 2-(trifluoromethyl)quinolin-4-ol.

-

Step 2: Chlorination of the Quinolinol. The hydroxyl group at the 4-position of the quinoline ring is then converted to a chloro group. This is a crucial step to activate the position for subsequent nucleophilic substitution. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).

-

Step 3: Amination of the 4-Chloroquinoline. The final step is the introduction of the amino group at the 4-position. This is typically achieved through a nucleophilic aromatic substitution reaction, where the 4-chloro-2-(trifluoromethyl)quinoline is treated with an ammonia equivalent. Modern catalytic methods, such as the Buchwald-Hartwig amination, offer an efficient means to accomplish this transformation.

II. Experimental Protocols and Data

Step 1: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

Two common protocols for this initial cyclization are presented below.

Protocol 1A: p-Toluenesulfonic Acid Catalyzed Cyclization

-

Reaction: Aniline is reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water.

-

Procedure: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), aniline (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene is heated to reflux. The reaction is monitored by the collection of water in the Dean-Stark trap. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate, and the resulting solid is collected by filtration, washed with water, and dried. The crude product is purified by silica gel column chromatography.[1]

-

Quantitative Data:

| Parameter | Value |

| Reactants | Aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | Reflux (approx. 140°C) |

| Reaction Time | Overnight |

| Yield | 51.82%[1] |

Protocol 1B: Polyphosphoric Acid Mediated Cyclization

-

Reaction: An aniline derivative is condensed with ethyl 4,4,4-trifluoro-3-oxobutanoate using polyphosphoric acid as both the catalyst and solvent.

-

Procedure: To a stirred solution of polyphosphoric acid, the aniline derivative (1.0 eq) is added, followed by the dropwise addition of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq). The reaction mixture is then heated with stirring. Upon completion, the hot mixture is carefully poured into ice water with vigorous stirring to precipitate the product. The solid is collected by vacuum filtration and washed with cold distilled water to give the desired quinolinol.[2]

-

Quantitative Data (for a similar substrate, 2,8-bis(trifluoromethyl)quinolin-4-ol):

| Parameter | Value |

| Reactants | 2-(Trifluoromethyl)aniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| Reagent | Polyphosphoric acid |

| Temperature | 150°C |

| Reaction Time | 3 hours |

| Yield | 91%[2] |

Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

-

Reaction: The hydroxyl group of 2-(trifluoromethyl)quinolin-4-ol is displaced by a chlorine atom using phosphorus oxychloride.

-

Procedure: 2-(Trifluoromethyl)quinolin-4-ol (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser. The mixture is heated to reflux for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. The solid product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.[3]

-

Quantitative Data (adapted from a similar procedure):

| Parameter | Value |

| Reactant | 2-(Trifluoromethyl)quinolin-4-ol |

| Reagent | Phosphorus oxychloride (excess) |

| Temperature | Reflux |

| Reaction Time | 2-4 hours[3] |

| Yield | Typically high (often >90%) |

Step 3: Synthesis of this compound

-

Reaction: The 4-chloro-2-(trifluoromethyl)quinoline is aminated using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with an ammonia surrogate.

-

Procedure: In an oven-dried Schlenk tube, 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 eq) are combined. The tube is evacuated and backfilled with argon. Anhydrous, degassed toluene is added, followed by the ammonia surrogate, such as a solution of ammonia in an organic solvent or an ammonia equivalent like lithium bis(trimethylsilyl)amide. The reaction mixture is heated with stirring until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]

-

Quantitative Data (General):

| Parameter | Value |

| Reactant | 4-Chloro-2-(trifluoromethyl)quinoline |

| Reagents | Ammonia or ammonia surrogate, Palladium catalyst, Ligand, Base |

| Solvent | Anhydrous, degassed toluene or dioxane |

| Temperature | 80-120°C |

| Reaction Time | 12-24 hours |

| Yield | Moderate to high (typically 60-90%) |

III. Visualized Synthetic Workflow

Caption: Synthetic workflow for this compound.

IV. Concluding Remarks

The synthesis of this compound is a well-documented process that relies on fundamental reactions in heterocyclic chemistry. The presented three-step sequence provides a reliable and adaptable route for obtaining this valuable compound. The choice between the acid-catalyzed cyclization methods in Step 1 may depend on the desired scale and available equipment, with the polyphosphoric acid method often providing higher yields. The chlorination and subsequent amination steps are standard transformations, with modern catalytic systems like the Buchwald-Hartwig amination offering high efficiency and functional group tolerance for the final step. This guide provides a solid foundation for researchers to produce this compound for further investigation in drug development and other chemical sciences.

References

- 1. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 2. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)quinolin-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its known physical and chemical characteristics, detailed experimental protocols for their determination, and a plausible synthetic route. Furthermore, it delves into the biological context of this class of molecules, particularly their emerging role as microtubule polymerization inhibitors, with a visual representation of the implicated signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The known and predicted physicochemical data for this compound (CAS No: 1700-93-2) are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | [1] |

| Molecular Weight | 212.17 g/mol | [1] |

| Melting Point | 138-140 °C | |

| Boiling Point (Predicted) | 308.8 ± 42.0 °C | |

| Density (Predicted) | 1.390 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.73 ± 0.50 | [1] |

| LogP (Predicted) | 2.77 | |

| Appearance | Solid |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols that can be employed to measure the solubility, lipophilicity (LogP), and acidity constant (pKa) of this compound.

Solubility Determination (Shake-Flask Method)

The solubility of a compound is a critical parameter that affects its bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.

-

The solubility is expressed in units such as mg/mL or µg/mL.

Lipophilicity: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the gold standard for experimental LogP determination.[3][4][5]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glassware (e.g., separatory funnels or centrifuge tubes)

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

-

Add a known volume of the other phase. The ratio of the volumes of the two phases is typically 1:1.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Acidity Constant (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the acidity or basicity of a compound and influences its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa.[6][7][8]

Materials:

-

This compound

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Deionized water (degassed)

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but its effect on the pKa should be considered.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized titrant (acid for a basic compound, base for an acidic compound), adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Synthesis Workflow

A plausible synthetic route for this compound can be adapted from known methods for synthesizing similar quinoline derivatives. A common approach involves the reaction of an appropriately substituted aniline with a β-ketoester.

Caption: A plausible synthetic workflow for this compound.

Biological Context: Microtubule Polymerization Inhibition

Derivatives of this compound have been identified as potent antitumor agents that exert their effects by inhibiting microtubule polymerization.[9][10] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death). This mechanism of action is shared by several clinically successful anticancer drugs.

The signaling pathway below illustrates the downstream effects of microtubule polymerization inhibition.

Caption: Signaling pathway of microtubule polymerization inhibition.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. This guide has provided a summary of its key physicochemical properties, detailed methodologies for their experimental determination, a plausible synthetic route, and an overview of its biological relevance as a precursor for microtubule polymerization inhibitors. The information presented herein is intended to facilitate further research and development of this and related compounds as potential therapeutic agents.

References

- 1. 4-Amino-2-(trifluoromethyl)quinoline | 1700-93-2 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel this compound derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Trifluoromethyl)quinolin-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinolin-4-amine, a quinoline derivative with significant potential in pharmacological research, particularly in the development of novel antitumor agents. This document details the compound's chemical properties, a plausible synthetic route, and its biological activity, with a focus on its mechanism of action as a microtubule polymerization inhibitor. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development.

Chemical Identity and Properties

CAS Number: 1700-93-2

Molecular Formula: C₁₀H₇F₃N₂

Molecular Weight: 212.17 g/mol

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and ethanol | N/A |

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from 4-chloro-2-(trifluoromethyl)quinoline. This method relies on a nucleophilic aromatic substitution reaction.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-2-(trifluoromethyl)quinoline

-

Ammonium hydroxide (concentrated) or a solution of ammonia in a suitable solvent

-

A high-pressure reaction vessel (e.g., a sealed tube or autoclave)

-

Solvent (e.g., ethanol or dioxane)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for elution)

Procedure:

-

In a high-pressure reaction vessel, combine 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) and a suitable solvent such as ethanol.

-

Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq).

-

Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Biological Activity and Mechanism of Action

Research on derivatives of this compound has demonstrated their potential as potent antitumor agents. These compounds have been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Cytotoxicity Data

The cytotoxic activity of various derivatives of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 5e | PC3 (Prostate) | 0.49 | [1] |

| K562 (Leukemia) | 0.08 | [1] | |

| HeLa (Cervical) | 0.01 | [1] | |

| 5f | HeLa (Cervical) | < Combretastatin A-4 | [1] |

| 5o | HeLa (Cervical) | < Combretastatin A-4 | [1] |

Mechanism of Action: Microtubule Polymerization Inhibition

The primary mechanism of action for the antitumor activity of this compound derivatives is the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[2]

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols for Biological Assays

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules in vitro.

Materials:

-

Purified tubulin protein

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)

-

96-well microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in general tubulin buffer on ice.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to the tubulin solution to a final concentration of 10%.

-

In a pre-chilled 96-well plate on ice, add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a positive control.

-

Add the tubulin-GTP-glycerol solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for at least 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with the test compound.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add the cells dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound as described for the cell cycle analysis.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.

This comprehensive guide provides a solid foundation for researchers interested in the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. The detailed protocols and background information are intended to facilitate further investigation into this promising class of compounds.

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-(Trifluoromethyl)quinolin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-(trifluoromethyl)quinolin-4-amine analogs as potent antitumor agents. The document details the structure-activity relationships, experimental protocols for synthesis and key biological assays, and visualizes critical pathways and workflows.

Introduction and Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[2]

Recently, a series of this compound derivatives have been identified as potent microtubule-targeting agents with significant antitumor activity.[3] These compounds were designed through structural optimization and have shown promising results against various cancer cell lines, including prostate (PC3), chronic myeloid leukemia (K562), and cervical cancer (HeLa).[3] The lead compounds from this series have demonstrated superior anti-proliferative activities compared to the well-known tubulin inhibitor, combretastatin A-4.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this class of compounds is the inhibition of microtubule polymerization.[3] Microtubules are essential cytoskeletal components involved in crucial cellular processes, including cell division, motility, and intracellular transport. By disrupting microtubule dynamics, these analogs induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3]

Further mechanistic studies, including competition assays, have revealed that these this compound derivatives bind to the colchicine-binding site on β-tublin.[3] Molecular docking studies have indicated that hydrogen bonding interactions within this pocket contribute to their potent inhibitory activity.[3]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of representative this compound analogs against a panel of human cancer cell lines.

| Compound | PC3 (μM) | K562 (μM) | HeLa (μM) |

| 5e | 0.49 | 0.08 | 0.01 |

| 5f | - | - | <0.01 |

| 5o | - | - | <0.01 |

| Combretastatin A-4 | - | - | >0.01 |

Data extracted from a study by Mao et al. (2023).[3]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs is typically achieved through a two-step process, starting with the formation of a key intermediate, 2-(trifluoromethyl)-4-chloroquinoline, followed by a nucleophilic aromatic substitution with the desired amine.

Step 1: Synthesis of 2-(Trifluoromethyl)-4-chloroquinoline

A common method for the synthesis of the chloroquinoline intermediate involves the cyclization of an appropriate aniline precursor followed by chlorination.

-

Materials: 2-amino-trifluoroacetophenone, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

-

Procedure:

-

A mixture of 2-amino-trifluoroacetophenone and a Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is heated.

-

The reaction mixture is then refluxed to effect cyclization to the corresponding 4-hydroxyquinoline.

-

The intermediate 2-(trifluoromethyl)quinolin-4-ol is subsequently treated with excess POCl₃ at reflux to yield 2-(trifluoromethyl)-4-chloroquinoline.

-

After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate).

-

The crude product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and purified by column chromatography.

-

Step 2: Synthesis of this compound Analogs

The final analogs are synthesized via a nucleophilic aromatic substitution reaction.

-

Materials: 2-(trifluoromethyl)-4-chloroquinoline, desired primary or secondary amine, solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), and optionally a base (e.g., triethylamine or diisopropylethylamine).

-

Procedure:

-

To a solution of 2-(trifluoromethyl)-4-chloroquinoline in a suitable solvent, the corresponding amine (1.1-1.5 equivalents) is added.

-

The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford the final this compound analog.

-

Tubulin Polymerization Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer), test compounds, and a microplate reader capable of measuring absorbance at 340 nm.

-

Procedure:

-

Prepare a solution of purified tubulin in general tubulin buffer on ice.

-

Add GTP to the tubulin solution.

-

In a 96-well plate, add the test compounds at various concentrations.

-

Initiate the polymerization reaction by adding the tubulin/GTP solution to each well and incubating at 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized tubulin.

-

Analyze the data to determine the IC50 value for tubulin polymerization inhibition.

-

Immunofluorescence Staining of Microtubules

This cell-based assay visualizes the effect of the compounds on the microtubule network within cells.

-

Materials: HeLa cells, cell culture medium, coverslips, paraformaldehyde (PFA), Triton X-100, primary antibody against α-tubulin, fluorescently labeled secondary antibody, DAPI (for nuclear staining), and a fluorescence microscope.

-

Procedure:

-

Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle.

-

Materials: HeLa cells, cell culture medium, test compounds, phosphate-buffered saline (PBS), 70% ethanol (ice-cold), propidium iodide (PI) staining solution (containing RNase A), and a flow cytometer.

-

Procedure:

-

Seed HeLa cells in a multi-well plate and treat with the test compounds for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and then resuspend them in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Synthetic Pathway

Caption: General synthetic pathway for this compound analogs.

Experimental Workflow

Caption: Experimental workflow for the evaluation of this compound analogs.

Signaling Pathway

Caption: Mechanism of action leading to G2/M arrest and apoptosis.

References

Early-stage research on trifluoromethyl-substituted quinolines

An In-Depth Technical Guide to Early-Stage Research on Trifluoromethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a foundational heterocyclic structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[1] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold has emerged as a significant strategy in drug design.[2] The unique properties of the CF3 group—such as high electronegativity, metabolic stability, and lipophilicity—can substantially enhance a molecule's pharmacokinetic profile and binding affinity to biological targets.[2][3][4][5][6] This guide provides a comprehensive overview of the early-stage research on trifluoromethyl-substituted quinolines, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthesis of Trifluoromethyl-Substituted Quinolines

The construction of the trifluoromethyl-quinoline core can be achieved through various synthetic strategies. Common methods involve the cyclization of anilines with trifluoromethyl-containing building blocks.[7] Key reactions include the Gould-Jacobs reaction, Friedländer annulation, and metal-catalyzed annulation reactions.[8][9][10]

For instance, a proline potassium salt has been effectively used to catalyze the Friedländer annulation of substituted 2-trifluoroacetyl anilines with carbonyl compounds to yield 4-trifluoromethyl-substituted quinolines under mild conditions.[8] Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reductive cyclization to produce 2-CF3-3-arylquinolines in high yields.[11] More recent methods utilize heating-induced desulfurization annulation of CF3-imidoyl sulfoxonium ylides and isothiocyanates, which proceeds without the need for metals or additives.[12][13]

A general workflow for the synthesis of these compounds is illustrated below.

Biological Activities

Trifluoromethyl-substituted quinolines have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

This class of compounds exhibits potent anticancer properties through various mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and the induction of apoptosis.[1]

Kinase Inhibition: Many trifluoromethyl-substituted quinolines function as potent kinase inhibitors. For example, derivatives have been identified as epidermal growth factor receptor (EGFR) and c-Met kinase inhibitors.[14][15]

-

EGFR Inhibition: The meta-substitution of the aniline ring with a trifluoromethyl group has been shown to yield high antiproliferative activity against A549, A431, and H1975 cancer cell lines.[14]

-

c-Met Inhibition: A series of 3,5,7-trisubstituted quinolines were identified as potent c-Met inhibitors, with some compounds showing IC50 values of less than 1.0 nM.[15] Compound 21b (3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline) demonstrated high potency and selectivity for c-Met and showed significant tumor growth inhibition in xenograft models.[15][16]

Cytotoxic Activity: Novel quinoline-derived trifluoromethyl alcohols have also been evaluated for their anticancer activity.[17][18] Compound 2 (2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol) showed more potent anticancer activity than cisplatin in in vitro cell proliferation assays, with an LC50 value of 14.14 μM.[17]

The table below summarizes the in vitro cytotoxic activity of various trifluoromethyl-substituted quinoline derivatives against different human cancer cell lines.

| Compound Class/Name | Target/Cell Line | IC50/LC50 Value | Reference |

| 4-Anilino-quinazoline derivative | A549, A431, H1975 | Not specified, but highest activity with meta-CF3 | [14] |

| 6-Methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 16 ± 3 nM | [19] |

| 3,5,7-Trisubstituted quinolines (21a-c, 21l, 27a-c) | c-Met Kinase | < 1.0 nM | [15] |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (Compound 2) | In vitro cell proliferation | 14.14 μM | [17] |

| Ethyl 4-hydroxy-2-methyl-6-(phenyl)quinoline-3-carboxylates (6a, 6b, 6d) | MDA-MB-468 (TNBC) | 2.5–5 μM | [20] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g) | Human tumor cell lines | < 1.0 μM | [21] |

A hypothetical signaling pathway for apoptosis induction by a quinoline derivative is depicted below. These compounds may trigger apoptosis through the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax.[21]

Antimalarial Activity

Trifluoromethyl-substituted quinolines, inspired by the structure of mefloquine, have been developed as potent antimalarial agents.[22] These compounds are effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

A novel class of 4-aminoquinoline-trifluoromethyltriazoline hybrids showed promising antimalarial activity.[23][24] Specifically, compound 6e demonstrated an IC50 of 4 nM against the Pf3D7 (CQS) strain and 120 nM against the PfK1 (CQR) strain.[23] In animal studies, this compound led to a 99.9% reduction in parasitic load.[23] Derivatives with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinolines, tend to exhibit slightly higher in vitro activity than those with a single CF3 group.[25]

| Compound Class | P. falciparum Strain | IC50 Value | Reference |

| 4-Aminoquinoline-trifluoromethyltriazoline (6e) | Pf3D7 (CQ sensitive) | 4 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6e) | PfK1 (CQ resistant) | 120 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6i) | Pf3D7 (CQ sensitive) | 9 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6i) | PfK1 (CQ resistant) | 100 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6o) | Pf3D7 (CQ sensitive) | 18 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6o) | PfK1 (CQ resistant) | 150 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6s) | Pf3D7 (CQ sensitive) | 20 nM | [23][24] |

| 4-Aminoquinoline-trifluoromethyltriazoline (6s) | PfK1 (CQ resistant) | 450 nM | [23][24] |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (CQ sensitive) | 4.8 µg/mL | [25] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (CQ sensitive) | 5.2 µg/mL | [25] |

Other Biological Activities

-

Neurodegenerative Diseases: The unique properties of fluorine can facilitate blood-brain barrier permeability, making these compounds attractive for CNS disorders.[26] Quinoline derivatives have been studied as selective inhibitors of Acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[27][28] Radiolabeled (e.g., ¹⁸F) quinolines are also being developed for use as imaging agents for the detection of amyloid-beta and tau protein aggregates.[29]

-

Trypanocidal Activity: Novel quinolines have been evaluated against Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (human African trypanosomiasis). Nine compounds were more effective than the reference drug benznidazole against amastigotes, with EC50 values ranging from 0.1 to 0.6 μM.[30]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments.

Synthesis Protocol: Friedländer Annulation

This protocol describes the synthesis of 4-trifluoromethyl-substituted quinolines using a proline potassium salt catalyst.[8]

-

Reactant Mixture: To a reaction vessel, add the substituted 2-trifluoroacetyl aniline (1.0 mmol), a carbonyl compound (1.2 mmol), and proline potassium salt (10 mol%).

-

Solvent: Add the appropriate solvent (e.g., ethanol).

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., room temperature or reflux) for the required time (typically a few hours).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford the desired 4-trifluoromethyl-substituted quinoline.[8]

Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted quinoline derivative (typically in a range from nanomolar to micromolar) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[1][20]

Physical Property Determination: Lipophilicity (logP)

The Shake-Flask Method (OECD 107) is a standard procedure for determining the partition coefficient (P) and its logarithm (logP).[2]

-

System Preparation: Prepare a two-phase system of n-octanol and water. Mutually saturate the two phases by shaking them together vigorously, then allowing them to separate.

-

Sample Addition: Dissolve a known quantity of the trifluoromethyl-substituted quinoline in one of the phases.

-

Partitioning: Mix the two phases in a separatory funnel and shake until equilibrium is achieved.

-

Phase Separation: Allow the mixture to stand until the n-octanol and aqueous phases have completely separated.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[2]

Conclusion

Trifluoromethyl-substituted quinolines represent a highly versatile and promising class of compounds in drug discovery. The introduction of the trifluoromethyl group often enhances metabolic stability and biological potency, leading to promising candidates for anticancer, antimalarial, and neuroprotective agents.[4][5][26][31] The structure-activity relationship studies consistently highlight the importance of the position and nature of substituents on the quinoline core for optimizing activity.[14][21][32] Continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective therapeutics based on this privileged scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 15. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. malariaworld.org [malariaworld.org]

- 24. researchgate.net [researchgate.net]

- 25. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]

- 29. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 30. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of 2-(Trifluoromethyl)quinolin-4-amine. Given the limited publicly available quantitative data for this specific compound, this document emphasizes the standard experimental protocols and logical workflows necessary for its characterization in a drug discovery and development context.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior. While specific experimental data for this compound is scarce in the literature, we can infer some characteristics based on its structure. The quinoline core is a weak base, and the trifluoromethyl group is a strong electron-withdrawing group, which will influence the compound's pKa. The overall structure suggests low aqueous solubility, a common challenge for aromatic heterocyclic compounds in drug discovery.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Formula | C₁₀H₇F₃N₂ | |

| Molecular Weight | 212.17 g/mol | |

| LogP | ~2.8-3.5 | Indicates moderate to high lipophilicity, suggesting potential for good membrane permeability but also a risk of low aqueous solubility. |

| Aqueous Solubility | Predicted to be low | May require formulation strategies to enhance bioavailability. Solubility is expected to be pH-dependent. |

| pKa (most basic) | ~3-5 | The quinoline nitrogen is basic, suggesting that solubility will increase in acidic conditions due to protonation. |

Solubility Assessment: Experimental Protocols

Determining the aqueous and non-aqueous solubility of a compound is a critical step in early drug development. The following are standard protocols for quantifying the solubility of this compound.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Experimental Workflow:

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and relevant organic solvents (e.g., DMSO, ethanol, PEG 400).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Aqueous Solubility (High-Throughput Screening)

For earlier stages of discovery, a higher-throughput kinetic solubility assay can be employed.

Experimental Workflow:

Caption: Workflow for Kinetic Aqueous Solubility Assessment.

Detailed Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Addition: Add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) with shaking.

-

Precipitate Removal: Filter the samples through a filter plate to remove any precipitated compound.

-

Analysis: Analyze the concentration of the compound remaining in the filtrate, often by HPLC-UV or nephelometry.

Stability Assessment: Experimental Protocols

Evaluating the chemical stability of a compound is crucial to ensure its integrity during storage and in biological systems.

Solution Stability in Formulation Vehicles

This assesses the compound's stability in the solvents used for in vitro and in vivo studies.

Experimental Workflow:

Caption: Workflow for Solution Stability Evaluation.

Detailed Protocol:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in various solvents (e.g., DMSO, PBS, cell culture media).

-

Storage: Store the solutions at different temperatures (e.g., -20°C, 4°C, and room temperature).

-

Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, and 48 hours), take an aliquot from each solution.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the percentage of the parent compound remaining.

Solid-State Stability (Forced Degradation)

Forced degradation studies are used to identify potential degradation products and pathways.

Experimental Workflow:

Caption: Workflow for Solid-State Forced Degradation Studies.

Detailed Protocol:

-

Exposure: Expose the solid this compound to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including elevated temperature, high humidity, and photolytic exposure.

-

Sampling: At predetermined intervals, samples of the stressed material are taken.

-

Analysis: The samples are dissolved and analyzed by HPLC-UV and Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and identify any degradation products.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not yet defined in the literature, derivatives of this scaffold have been investigated as potent antitumor agents.[1][2] One key mechanism of action identified for some derivatives is the inhibition of microtubule polymerization, targeting the colchicine binding site.[1][2] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Caption: Postulated Signaling Pathway for Antitumor Activity.

Further research is required to determine if this compound itself or other derivatives interact with this or other cellular signaling pathways.

Conclusion

References

Spectroscopic Profile of 2-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)quinolin-4-amine. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound, which holds potential in medicinal chemistry and drug development.[1][2] The data is compiled from available scientific literature and supplemented with predicted values based on structurally analogous compounds where direct data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for the ¹H, ¹³C, and ¹⁹F nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.30 - 8.10 | d | H-5 |

| 7.85 - 7.70 | d | H-8 |

| 7.65 - 7.50 | t | H-7 |

| 7.40 - 7.25 | t | H-6 |

| 6.50 - 6.30 | s | H-3 |

| 5.50 - 5.00 | br s | -NH₂ |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The amino protons (-NH₂) typically appear as a broad singlet which can exchange with D₂O.[3]

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Predicted Chemical Shift (δ) ppm | Key Feature | Assignment |

| ~152 | C-4 | |

| ~149 | C-8a | |

| ~147 (q, J ≈ 35 Hz) | Quartet | C-2 |

| ~130 | C-7 | |

| ~128 | C-5 | |

| ~124 | C-6 | |

| ~123 (q, J ≈ 274 Hz) | Quartet | -CF₃ |

| ~121 | C-4a | |

| ~119 | C-8 | |

| ~98 | C-3 |

Note: The carbon atom of the trifluoromethyl group (-CF₃) and the C-2 carbon will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.[4]

Table 3: ¹⁹F NMR Spectroscopic Data

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -60 to -70 | s | -CF₃ |

Note: The ¹⁹F NMR chemical shift is referenced against CFCl₃. The signal for the -CF₃ group is expected to be a sharp singlet in the absence of other fluorine nuclei.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups within the molecule based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3480 - 3300 | Medium, Sharp | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic |

| 1650 - 1580 | Strong | N-H Bend | Primary Amine (-NH₂) |

| 1620 - 1450 | Medium to Strong | C=C and C=N Stretch | Quinoline Ring |

| 1350 - 1150 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1340 - 1250 | Strong | C-N Stretch | Aromatic Amine |

Note: The IR spectrum is characterized by the distinct N-H stretching bands of the primary amine and the very strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Interpretation |

| 212 | Molecular Ion [M]⁺ |

| 193 | [M - F]⁺ |

| 185 | [M - HCN]⁺ |

| 143 | [M - CF₃]⁺ |

Note: The fragmentation pattern of quinoline derivatives often involves the loss of neutral molecules such as HCN. The loss of a fluorine atom or the entire trifluoromethyl group are also expected fragmentation pathways.[8][9]

Experimental Protocols

Standardized protocols are critical for reproducible and accurate data acquisition.

General Methodologies

-

NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]

-

IR Spectroscopy: Spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an ESI (Electrospray Ionization) or EI (Electron Ionization) source coupled with a TOF (Time-of-Flight) or Orbitrap mass analyzer.[12]

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.

Caption: A logical workflow for the spectroscopic characterization of chemical compounds.

References

- 1. Discovery of novel this compound derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. colorado.edu [colorado.edu]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. benchchem.com [benchchem.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Trifluoromethylquinolines: A Technical Guide to Their Therapeutic Targets in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The incorporation of a trifluoromethyl (CF3) group into the quinoline ring system has emerged as a powerful strategy in drug design.[3][4] The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to enhance membrane permeability, can significantly improve the potency, selectivity, and pharmacokinetic profiles of quinoline-based compounds.[3][4] This technical guide provides an in-depth overview of the potential therapeutic targets of trifluoromethylquinolines, focusing on their applications in oncology, virology, and parasitology. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid researchers in the development of novel therapeutics based on this promising scaffold.

Anticancer Therapeutic Targets

Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents by targeting various key molecules involved in cancer cell proliferation, survival, and metastasis.[5][6]

Key Anticancer Targets and Quantitative Data

The anticancer activity of various trifluoromethylquinoline derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below.

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Trifluoromethyl-2-anilinoquinoline | SGK1 | - | 0.39 | [7] |

| 3,5,7-Trisubstituted quinoline (Compound 21b) | c-Met | - | <0.001 | [8] |

| Quinoline-indole derivative (Compound 34b) | Tubulin Polymerization | - | 2.09 | [9] |

| Quinoline derivative (Compound 4c) | Tubulin Polymerization | - | 17 | [10][11] |

| Trifluoromethylquinoline derivative | HDAC1 | HeLa | Dose-dependent inhibition | [12] |

| Quinoline/pyrido-pyrimidine derivative (Compound 4g) | Tubulin Polymerization | MCF-7 | 3.02 ± 0.63 | [13] |

Signaling Pathways

1. PI3K/Akt/SGK1 Signaling Pathway:

Several trifluoromethylquinoline derivatives have been shown to target key components of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. One notable target is the Serum/glucocorticoid-regulated kinase 1 (SGK1), a downstream effector of PI3K.[7] Inhibition of SGK1 can lead to decreased cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt/SGK1 signaling pathway by trifluoromethylquinoline derivatives.

2. Receptor Tyrosine Kinase (RTK) Signaling (c-Met, EGFR, VEGFR-2):

Trifluoromethylquinolines have been developed as potent inhibitors of several receptor tyrosine kinases (RTKs) that play crucial roles in cancer progression, including c-Met, EGFR, and VEGFR-2.[1] Inhibition of these RTKs can block downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.

Caption: Inhibition of c-Met, EGFR, and VEGFR-2 signaling by trifluoromethylquinolines.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of trifluoromethylquinoline derivatives on cancer cell lines.[14][15][16]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Trifluoromethylquinoline compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of the trifluoromethylquinoline compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[5]

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[5]

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of apoptosis-related proteins following treatment with trifluoromethylquinoline derivatives.[6][17]

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine changes in protein expression.

-

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of trifluoromethylquinoline derivatives on the cell cycle progression of cancer cells.[4][5][18][19]

-

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Antiviral Therapeutic Targets

The quinoline scaffold is present in several antiviral drugs, and trifluoromethylquinoline derivatives are being explored as potential antiviral agents.[20]

Potential Antiviral Targets

While specific targets for many trifluoromethylquinoline antiviral compounds are still under investigation, some quinoline derivatives have shown activity against various viruses, including influenza virus, herpes simplex virus (HSV), and coxsackievirus B3.[21] One identified target is the influenza virus neuraminidase.[22]

| Compound Class | Virus | Target | IC50 (µM) | Reference |

| Isatin derivative with trifluoromethyl group | H1N1 | Neuraminidase | 0.0027 | [21] |

| Isatin derivative with trifluoromethyl group | HSV-1 | Not specified | 0.0022 | [21] |

| Isatin derivative with trifluoromethyl group | COX-B3 | Not specified | 0.0092 | [21] |

Experimental Workflow for Antiviral Activity Screening

Caption: General workflow for in vitro antiviral activity screening of trifluoromethylquinolines.

Antiparasitic Therapeutic Targets

Quinolines have a long history as antimalarial drugs, and the trifluoromethyl group can enhance their antiparasitic activity.[23][24]

Potential Antiparasitic Targets

The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[24] Trifluoromethylquinolines are also being investigated against other parasites like Trichomonas vaginalis and Leishmania amazonensis.[25][26]

| Compound Class | Parasite | Putative Target | IC50 (µM) | Reference |

| Quinolines-1,2,3-triazolylcarboxamide (QTCA-2) | Trichomonas vaginalis | Lactate dehydrogenase, Purine nucleoside phosphorylase, Triosephosphate isomerase | 50 | [25] |

| Trifluoromethylated pyrazole hybrids | Trypanosoma cruzi | Not specified | Varies | [26] |

| Trifluoromethylated pyrazole hybrids | Leishmania amazonensis | Not specified | Varies | [26] |

Experimental Workflow for Antimalarial Activity Screening

Caption: Workflow for in vitro antimalarial activity screening.

Conclusion and Future Directions

Trifluoromethylquinolines represent a versatile and promising class of compounds with a broad spectrum of therapeutic potential. Their ability to interact with a diverse range of biological targets in cancer, viral infections, and parasitic diseases makes them attractive scaffolds for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers to explore the therapeutic applications of this important chemical class. Future research should focus on elucidating the precise mechanisms of action, optimizing lead compounds through structure-activity relationship studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation of trifluoromethylquinolines holds the potential to deliver novel and effective treatments for a variety of human diseases.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. youtube.com [youtube.com]

- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]

- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bpsbioscience.com [bpsbioscience.com]

The Trifluoromethyl Advantage: A Deep Dive into the Structure-Activity Relationship of 2-(Trifluoromethyl)quinolin-4-amine Derivatives as Potent Anticancer Agents

For Immediate Release